N-(2-(dimethylamino)pyrimidin-5-yl)-2-ethylbutanamide
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Description
The compound “N-(2-(dimethylamino)pyrimidin-5-yl)-2-ethylbutanamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for “N-(2-(dimethylamino)pyrimidin-5-yl)-2-ethylbutanamide” were not found, there are general methods for synthesizing pyrimidine derivatives. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .Scientific Research Applications
Crystallography and Molecular Structure
Research has delved into the molecular structures of compounds with similar frameworks, revealing insights into their crystallographic characteristics and potential interactions. For instance, studies on ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate have shown the existence of intramolecular N-H...O bonds, highlighting the planarity and potential hydrogen bonding capabilities of such molecules (Wu et al., 2005).
Cardiotonic Activity
Further research has explored the cardiotonic activity of pyrimidine derivatives, demonstrating the therapeutic potential of these compounds in enhancing heart muscle contractility. A study describes the synthesis of ethyl or methyl 4-substituted 2-(dimethylamino)-5-pyrimidinecarboxylates and their evaluation in cardiotonic activity, indicating significant inotropic effects (Dorigo et al., 1996).
Insecticidal and Antibacterial Potential
Microwave-assisted synthesis has been employed to generate pyrimidine-linked pyrazole heterocyclic compounds, which were then assessed for their insecticidal and antibacterial properties. This approach underlines the versatility of pyrimidine derivatives in addressing various biological targets (Deohate & Palaspagar, 2020).
Anticholinergic Activity
The anticholinergic activity of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide stereoisomers has been investigated, revealing differences in potency among the isomers and highlighting the importance of stereochemistry in medicinal chemistry research (Oyasu et al., 1994).
properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-5-9(6-2)11(17)15-10-7-13-12(14-8-10)16(3)4/h7-9H,5-6H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUQOQWYNAJFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CN=C(N=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-2-ethylbutanamide |
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